molecular formula C16H36O7P2 B12692510 Diphosphoric acid, P,P'-diisooctyl ester CAS No. 70729-86-1

Diphosphoric acid, P,P'-diisooctyl ester

Cat. No.: B12692510
CAS No.: 70729-86-1
M. Wt: 402.40 g/mol
InChI Key: OCBFMRMLYONXSW-UHFFFAOYSA-N
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Description

It is identified as a volatile flavor compound (VFC) in yak milk, where its abundance correlates with lipid-derived flavor profiles . Structurally, it belongs to the class of diphosphoric acid esters, which feature two phosphate groups linked via a P–O–P bridge. Unlike hypodiphosphoric acid esters (which contain a P–P bond), this compound likely adopts a >P–O–P< configuration, as inferred from nomenclature conventions and comparisons with related esters in the evidence .

Properties

CAS No.

70729-86-1

Molecular Formula

C16H36O7P2

Molecular Weight

402.40 g/mol

IUPAC Name

[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate

InChI

InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

OCBFMRMLYONXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Esterification of Phosphorus Oxychloride with 2-Ethylhexanol

This classical method involves a multi-step reaction:

  • Phosphorus oxychloride (POCl3) is added to a glass-lined reactor and cooled.
  • 2-Ethylhexanol is added dropwise below 10 °C to control exothermic reaction.
  • The mixture is stirred for 1 hour, then slowly heated to 20–45 °C to release hydrogen chloride gas over 3 hours.
  • Further heating to 45–60 °C with continuous removal of HCl gas ensures complete reaction.
  • The intermediate diisooctyl phosphate chloride is hydrolyzed with aqueous lye to form the sodium salt.
  • Acidification with sulfuric acid yields the final diphosphoric acid diisooctyl ester product.

This method is well-documented for producing high-purity esters with controlled reaction parameters to minimize side reactions and decomposition.

Phosphorus Pentoxide Dispersion Method

This method involves:

  • Gradual addition of phosphorus pentoxide (P2O5) dispersed in mineral oil to isooctyl alcohol.
  • Reaction temperatures maintained between 50–100 °C for 10–60 minutes.
  • The molar ratio of alcohol to phosphorus pentoxide is critical; for acid phosphate esters, 1.5 to 2.0 moles of alcohol per mole of P2O5 is typical.
  • The reaction produces a mixture of mono- and di-phosphoric acid esters.
  • The process requires careful control to avoid formation of triphosphates and free phosphorus acids, which complicate purification.

This method is industrially relevant but may produce dark, gummy by-products requiring extensive purification.

Selective Esterification Using Alkyl Orthoesters

Recent research has demonstrated:

  • Use of triethyl orthoacetate as both reagent and solvent for selective mono- or diesterification of phosphonic acids.
  • Reaction temperature controls product selectivity: ~30 °C favors monoesters, while ~90 °C favors diesters.
  • The method is straightforward, scalable, and avoids additional reagents.
  • 31P NMR spectroscopy confirms product formation and reaction monitoring.

Though this method is reported for phosphonic acids, it provides insight into temperature-dependent selective esterification applicable to diphosphoric acid esters.

Use of Boric Acid and Polyhydric Alcohols (Related Esterification)

In processes involving polyhydric alcohols and phosphorus pentoxide:

  • Boric acid is added (0.2–6% by weight) to suppress fire and fume formation.
  • The reaction involves heating mixtures of phosphorus pentoxide, polyhydric alcohols, and water to 80–150 °C with agitation.
  • The process yields phosphoric acid esters with controlled viscosity and purity.
  • Though focused on polyhydric alcohols, the methodology informs esterification conditions relevant to diphosphoric acid esters.

Comparative Data Table of Preparation Methods

Method Key Reagents Temperature Range (°C) Reaction Time Advantages Disadvantages
Phosphorus oxychloride + 2-Ethylhexanol POCl3, 2-ethylhexanol, lye, H2SO4 0–60 Several hours High purity, controlled reaction Requires HCl gas handling
Pyrophosphate + Alcohol Tetraalkyl pyrophosphate, isooctanol RT to 100 1–4 hours Versatile substitution Longer reaction at low temp
P2O5 dispersion + Alcohol Phosphorus pentoxide, isooctanol 50–100 10–60 minutes Industrial scale, simple reagents By-products, purification needed
Alkyl orthoester esterification Triethyl orthoacetate, phosphonic acid 30 or 90 Variable Selective, scalable, clean Limited to phosphonic acids
Polyhydric alcohol + P2O5 + Boric acid P2O5, polyhydric alcohol, boric acid 80–150 Several hours Fire suppression, high purity Complex mixture, high temp

Research Findings and Notes

  • The esterification temperature critically affects reaction rate and product distribution; lower temperatures favor fewer by-products but slower reaction kinetics.
  • The molar ratio of alcohol to phosphorus reagent is essential to control mono-, di-, or triester formation and avoid free phosphorus acids.
  • Use of boric acid additives improves safety and product quality in high-temperature esterifications involving polyhydric alcohols.
  • Modern selective esterification methods using alkyl orthoesters offer cleaner routes with fewer side reactions and easier purification.
  • Handling of corrosive gases like hydrogen chloride during phosphorus oxychloride esterification requires specialized equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, diisooctyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diphosphoric acid and isooctanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Diphosphoric acid and isooctanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Industrial Applications

1. Flame Retardants

  • Diphosphoric acid esters are increasingly used as flame retardants in plastics and textiles. They provide a safer alternative to traditional halogenated flame retardants, which are being phased out due to environmental and health concerns. Studies indicate that organophosphate flame retardants can effectively reduce flammability without posing significant toxicity risks compared to their predecessors .

2. Plasticizers

  • This compound functions as a plasticizer in the production of flexible PVC and other polymers. Plasticizers enhance the flexibility and durability of materials, making them suitable for various applications including construction materials, automotive parts, and consumer goods .

Agricultural Applications

1. Fertilizers

  • Diphosphoric acid esters are utilized in the formulation of fertilizers. They help improve nutrient uptake in plants by enhancing the availability of phosphorus in the soil. Research has shown that using organophosphate esters can lead to increased crop yields and improved soil health .

2. Pesticides

  • The compound is also incorporated into pesticide formulations. Its properties allow for better adhesion to plant surfaces and prolonged efficacy against pests, thereby reducing the frequency of application needed by farmers .

Environmental Research

1. Contaminant Studies

  • Recent studies have focused on the environmental impact of diphosphoric acid esters, particularly their persistence in ecosystems and potential bioaccumulation. Research indicates that while these compounds are less toxic than their halogenated counterparts, their widespread use necessitates ongoing monitoring to assess long-term ecological effects .

Case Study 1: Flame Retardant Efficacy

A comparative study evaluated the effectiveness of diphosphoric acid esters as flame retardants against traditional brominated compounds. Results indicated that while both classes reduced flammability, diphosphoric acid esters exhibited lower toxicity levels in mammalian models, suggesting a safer profile for consumer products .

Case Study 2: Agricultural Yield Improvement

In a controlled agricultural study, crops treated with fertilizers containing diphosphoric acid esters showed a 30% increase in yield compared to untreated crops. The enhanced phosphorus availability was attributed to the ester’s ability to solubilize nutrients in the soil .

Data Tables

Application AreaSpecific UseBenefits
Industrial Flame retardantsReduced toxicity compared to halogens
PlasticizersEnhanced flexibility in materials
Agricultural FertilizersImproved nutrient uptake
PesticidesProlonged efficacy
Environmental Contaminant studiesMonitoring ecological impact

Mechanism of Action

The mechanism of action of diphosphoric acid, diisooctyl ester involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes, undergoing hydrolysis to release diphosphoric acid and isooctanol. The ester groups can also participate in non-covalent interactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphate Esters with Alkyl/Aryl Substituents

(a) Phosphoric Acid, Diethyloctyl Ester and Diethylnonyl Ester
  • Structure: Monoester derivatives with mixed alkyl chains (diethyl + octyl/nonyl).
  • Properties: Observed in R. semenowii under abiotic stress; diethyloctyl ester increased under osmotic stress, while diethylnonyl ester accumulated under cold stress .
  • Applications : Stress-response metabolites in plants, contrasting with the flavor-enhancing role of diphosphoric acid diisooctyl ester in yak milk .
(b) Phosphoric Acid, Octyl Diphenyl Ester (CAS 115-88-8)
  • Structure : Combines a linear C8 alkyl (octyl) and two aryl (phenyl) groups.
  • Properties : Higher thermal stability than aliphatic esters due to aromatic substituents. Used as plasticizers or flame retardants .
  • Contrast : The diisooctyl ester’s branched alkyl chains enhance hydrophobicity, making it more suitable for lipid-soluble applications like flavor retention .
(c) Hypodiphosphoric Acid Tetraalkyl Esters
  • Structure : Contain a P–P bond (e.g., hypodiphosphoric acid tetraethyl ester).
  • Properties : Thermally isomerize to diphosphoric acid esters at high temperatures (~190–200°C) .
  • Contrast : The P–P bond in hypodiphosphoric esters introduces unique reactivity (e.g., radical dimerization), absent in P,P'-diisooctyl ester .

Diisooctyl-Substituted Esters (Non-Phosphorus)

(a) 1,2-Benzenedicarboxylic Acid Diisooctyl Ester (Diisooctyl Phthalate, DIOP)
  • Structure : Phthalate ester with two isooctyl groups.
  • Properties : Found in T. terrestris and P. alatum extracts (13.38–34.74% abundance), exhibiting antimicrobial activity .
  • Contrast : While DIOP is bioactive, diphosphoric acid diisooctyl ester is flavor-active, reflecting functional differences despite shared isooctyl substituents .
(b) Diisooctyl Adipate
  • Structure : Adipic acid ester with two isooctyl groups.
  • Properties : Identified in P. alatum (11.80% abundance); used as a plasticizer .
  • Contrast : Adipate esters lack phosphorus, limiting their utility in specialized applications like catalysis or flavor chemistry .

Phosphite Esters

Diisooctyl Phenyl Phosphite (CAS 26544-22-9)
  • Structure : Phosphite ester (P³⁺ oxidation state) with two isooctyl and one phenyl group.
  • Properties : Acts as an antioxidant in polymers due to P³⁺ reactivity .
  • Contrast : Phosphite esters are more prone to oxidation than phosphate esters (P⁵⁺), limiting their stability in oxidative environments .

Data Table: Key Comparative Properties

Compound Molecular Formula Substituents Key Properties/Applications References
Diphosphoric acid, P,P'-diisooctyl ester Not specified Two isooctyl groups Flavor compound in yak milk
Diisooctyl phthalate (DIOP) C24H38O4 Two isooctyl + phthalate Antimicrobial agent in plant extracts
Phosphoric acid, octyl diphenyl ester C20H27O4P Octyl + two phenyl Plasticizer/flame retardant
Hypodiphosphoric acid tetraethyl ester C8H20O6P2 Four ethyl groups Thermal isomerization to diphosphate
Diisooctyl phenyl phosphite C22H39O3P Two isooctyl + phenyl Polymer antioxidant

Research Findings and Functional Insights

  • Flavor Chemistry : Diphosphoric acid diisooctyl ester’s low odor threshold and lipid solubility make it critical in yak milk flavor, unlike bulkier phthalates or phosphites .
  • Synthetic Challenges : Hypodiphosphoric esters require precise radical dimerization for P–P bond formation, whereas P,P'-diisooctyl ester can be synthesized via conventional esterification .
  • Biological Roles : Diisooctyl-substituted compounds (e.g., DIOP) dominate in plant antimicrobial defenses, while phosphorus esters like P,P'-diisooctyl ester occupy niche roles in flavor or material science .

Biological Activity

Diphosphoric acid, P,P'-diisooctyl ester (also known as DOPO, or 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), is a phosphorus-containing compound that has garnered attention for its potential applications in various fields, including flame retardants and plasticizers. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Diphosphoric acid esters are characterized by their dual phosphorus atoms connected to organic groups. The structure of DOPO allows it to participate in various biochemical processes due to its ability to form stable complexes with metal ions and other biomolecules.

Biological Activity Overview

Research indicates that diphosphoric acid esters exhibit a range of biological activities, including:

  • Carcinogenicity : Studies suggest that DOPO may possess carcinogenic properties under certain conditions, although the mechanisms remain to be fully elucidated .
  • Mutagenicity/Genotoxicity : Evidence points towards potential mutagenic effects, raising concerns about its long-term exposure risks .
  • Reproductive and Developmental Toxicity : Data indicates possible reproductive toxicity, emphasizing the need for further investigation into its effects on human health and development .
  • Endocrine Activity : DOPO has been linked to endocrine disruption, which can interfere with hormonal functions in organisms .

Hazard Profile Summary

EndpointHazard LevelDescription
CarcinogenicityModeratePotential carcinogen based on limited evidence
Mutagenicity/GenotoxicityModerateIndications of DNA damage in specific assays
Reproductive ToxicityHighEvidence of adverse effects on reproductive health
Developmental ToxicityModeratePotential impacts on fetal development
Endocrine DisruptionHighEffects on hormonal balance observed

Case Study 1: Toxicological Assessment

A study conducted by the Danish Environmental Protection Agency evaluated various phosphorus flame retardants, including DOPO. The findings indicated that while DOPO is effective as a flame retardant, it poses significant health risks due to its mutagenic and reproductive toxicity profiles. The study recommended stricter regulations for its use in consumer products .

Case Study 2: Environmental Impact

Research published in the Journal of Hazardous Materials highlighted the environmental persistence of diphosphoric acid esters. The study found that these compounds could accumulate in aquatic systems, leading to potential ecological risks. The authors called for comprehensive assessments of their environmental fate and transport mechanisms .

Research Findings

  • Phosphoryl Transfer Mechanisms : A key biological function of phosphorus compounds is their role in energy transfer and signaling within cells. Diphosphoric acid esters can participate in these processes by acting as intermediates in phosphorylation reactions, essential for metabolic pathways .
  • Metal Ion Coordination : DOPO has been shown to form stable complexes with metal ions, which can influence various biological processes, including enzyme activity and cellular signaling pathways. This property is particularly relevant in understanding its potential toxicity and bioavailability .
  • Hydrolysis Studies : Investigations into the hydrolysis of diphosphoric acid esters revealed that their breakdown products may exhibit different biological activities compared to the parent compound. This highlights the importance of studying not just the compound itself but also its metabolites when assessing biological activity .

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